Cas no 1283129-18-9 ((2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE))
1283129-18-9 structure
Product Name:(2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE)
Numéro CAS:1283129-18-9
Le MF:C44H57FO9S
Mégawatts:780.981396436691
CID:2199736
PubChem ID:53466084
Update Time:2025-04-21
(2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE) Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE)
- (2S,3S,4R,5R,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(pivaloyloxymethyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
- D-aGlucitol, 1,a5-aanhydro-a1-aC-a[3-a[[5-a(4-afluorophenyl)a-a2-athienyl]amethyl]a-a4-amethylphenyl]a-a, 2,a3,a4,a6-atetrakis(2,a2-adimethylpropanoate)a, (1S)a-
- [(2R,3R,4R,5S,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl 2,2-dimethylpropanoate
- SCHEMBL1585154
- NS00077316
- DTXSID501021038
- D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-
- (2S,3S,4R,5R,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
- 1283129-18-9
- D-Glucitol, 1,5-anhydro-1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-
-
- Piscine à noyau: 1S/C44H57FO9S/c1-25-14-15-27(22-28(25)23-30-20-21-32(55-30)26-16-18-29(45)19-17-26)33-35(53-39(48)43(8,9)10)36(54-40(49)44(11,12)13)34(52-38(47)42(5,6)7)31(51-33)24-50-37(46)41(2,3)4/h14-22,31,33-36H,23-24H2,1-13H3/t31-,33+,34-,35+,36+/m1/s1
- La clé Inchi: JQWGHLKGTOZZKO-LDZPPIGGSA-N
- Sourire: S1C(C2C=CC(=CC=2)F)=CC=C1CC1=C(C)C=CC(=C1)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C(C)(C)C)=O)O1)OC(C(C)(C)C)=O)OC(C(C)(C)C)=O)OC(C(C)(C)C)=O
Propriétés calculées
- Qualité précise: 780.37100
- Masse isotopique unique: 780.37073273g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 55
- Nombre de liaisons rotatives: 17
- Complexité: 1330
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 10.6
- Surface topologique des pôles: 143Ų
Propriétés expérimentales
- Dense: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (1.4E-7 g/L) (25 ºC),
- Le PSA: 142.67000
- Le LogP: 9.35630
(2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE) Littérature connexe
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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